H2Tptbp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

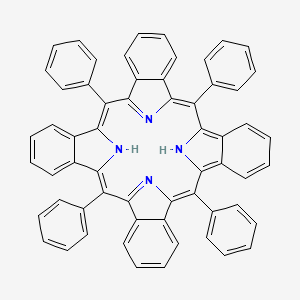

2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H38N4/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56/h1-36,61,64H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLBCTMWXUZNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C(N6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H38N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5,10,15,20-tetrakis(4-(tert-butyl)phenyl)porphyrin (H₂Tptbp)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the free-base porphyrin, 5,10,15,20-tetrakis(4-(tert-butyl)phenyl)porphyrin, commonly abbreviated as H₂Tptbp. This document details the experimental protocols for its synthesis and the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.

Synthesis of H₂Tptbp

The synthesis of H₂Tptbp is typically achieved through the condensation of pyrrole with 4-tert-butylbenzaldehyde. The Lindsey synthesis is a widely used method that offers good yields under relatively mild conditions.

Experimental Protocol: Lindsey Synthesis of H₂Tptbp

This protocol is a representative example for the synthesis of H₂Tptbp.

Materials:

-

Pyrrole

-

4-tert-butylbenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 4-tert-butylbenzaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) is prepared in a large volume of dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Trifluoroacetic acid (TFA) is added as a catalyst, and the reaction mixture is stirred at room temperature in the dark. The progress of the reaction can be monitored by the appearance of the porphyrinogen intermediate.

-

Oxidation: After several hours, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to the reaction mixture to oxidize the porphyrinogen to the corresponding porphyrin. The solution will turn a deep purple color.

-

Quenching: The reaction is quenched by the addition of triethylamine (TEA).

-

Purification:

-

The solvent is removed under reduced pressure.

-

The crude product is dissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).

-

The main purple fraction containing the desired porphyrin is collected.

-

-

Isolation: The solvent from the collected fraction is evaporated, and the resulting solid is washed with methanol and dried under vacuum to yield the final product, H₂Tptbp, as a purple crystalline solid.

Characterization of H₂Tptbp

The structure and purity of the synthesized H₂Tptbp are confirmed using various spectroscopic techniques.

2.1. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.

| Parameter | Value |

| Molecular Formula | C₆₀H₆₂N₄ |

| Molecular Weight | 839.16 g/mol [1] |

| Exact Mass | 838.4974 g/mol [2][3] |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used.

-

Ionization Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable methods.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane or chloroform) and introduced into the mass spectrometer. For MALDI, a suitable matrix is co-crystallized with the sample.

2.2. UV-Visible Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing porphyrins, which exhibit intense absorption bands in the visible region. The spectrum is characterized by a strong Soret band (or B band) and weaker Q bands.

| Band | Typical Wavelength (λmax, nm) | Description |

| Soret (B) | ~418-422 | Intense π→π* transition |

| Q(IV) | ~515 | Weak π→π* transition |

| Q(III) | ~550 | Weak π→π* transition |

| Q(II) | ~590 | Weak π→π* transition |

| Q(I) | ~647 | Weak π→π* transition |

Note: The exact positions and intensities of the Q bands can be sensitive to the solvent and aggregation state.

Experimental Protocol: UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of H₂Tptbp is prepared in a suitable spectroscopic grade solvent (e.g., chloroform or dichloromethane) in a quartz cuvette.

-

Measurement: The absorption spectrum is recorded over a wavelength range of approximately 350-800 nm.

2.3. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure of H₂Tptbp.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| β-Pyrrolic (Hβ) | ~8.8 | Singlet | 8H |

| Phenyl (ortho) | ~8.1 | Doublet | 8H |

| Phenyl (meta) | ~7.7 | Doublet | 8H |

| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet | 36H |

| N-H (internal) | ~ -2.8 | Singlet | 2H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The H₂Tptbp sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

-

Measurement: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

References

The Dawn of a Chromophore: A Technical Guide to the Discovery and History of H2Tptbp

For Immediate Release

Shanghai, China – November 27, 2025 – This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of H2Tptbp, a cornerstone molecule in the field of porphyrin chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and burgeoning applications of this versatile chromophore, with a particular focus on its role in photodynamic therapy.

A Historical Perspective: The Genesis of Tetrabenzoporphyrins

The journey into the world of expanded porphyrin systems began in the early 20th century. While the related and simpler meso-tetraphenylporphyrin (TPP) was first synthesized by Paul Rothemund in 1935, the discovery of the benzannulated analogue, tetrabenzoporphyrin (TBP), which is the core structure of this compound, is credited to Helberger and his colleagues in 1938.[1] This seminal work was further expanded upon by Linstead and his research group in the 1940s, laying the foundational groundwork for the synthesis and characterization of these complex macrocycles.[1]

Early synthetic routes were often challenging, providing low yields and limited opportunities for functionalization. These initial methods typically involved high-temperature condensations of isoindole precursors.[1] The harsh reaction conditions restricted the types of substituents that could be incorporated into the porphyrin periphery. However, these pioneering efforts were crucial in unlocking the unique photophysical properties of tetrabenzoporphyrins, most notably their strong absorption in the red and near-infrared regions of the electromagnetic spectrum, a property that would later prove invaluable for applications in medicine.

The Architecture of this compound: Synthesis and Characterization

The formal name for this compound is 2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.1³,¹⁰.1¹²,¹⁹.1²¹,²⁸.0⁴,⁹.0¹³,¹⁸.0²²,²⁷.0³¹,³⁶]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene, with common synonyms including tetraphenyltetrabenzoporphyrin. Modern synthetic strategies have evolved significantly, offering more versatile and higher-yielding routes to this compound and its derivatives.

A prevalent contemporary method involves a multi-step sequence commencing with the synthesis of a suitable isoindole precursor, followed by its condensation with an aromatic aldehyde, and culminating in an aromatization step to yield the final tetrabenzoporphyrin macrocycle.

Representative Synthetic Protocol

A common synthetic pathway for meso-tetraphenyltetrabenzoporphyrin derivatives is outlined below. This protocol is a composite of methodologies described in the contemporary literature.

Step 1: Synthesis of the Isoindole Precursor

-

Reaction: Barton-Zard condensation of a 1-nitro- or 1-phenylsulfonylcyclohexene with an isocyanoacetic acid ester.

-

Procedure: The reactants are typically stirred in a suitable organic solvent (e.g., tetrahydrofuran) in the presence of a base (e.g., DBU) at room temperature.

-

Work-up: The reaction mixture is subjected to an aqueous work-up and the crude product is purified by column chromatography to yield the 4,5,6,7-tetrahydroisoindole.

Step 2: Condensation to form the Tetracyclohexenoporphyrin

-

Reaction: Acid-catalyzed condensation of the 4,5,6,7-tetrahydroisoindole with a substituted benzaldehyde.

-

Procedure: The isoindole and aldehyde are dissolved in a chlorinated solvent (e.g., dichloromethane) and treated with a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a strong protic acid (e.g., trifluoroacetic acid). The reaction is typically run at room temperature in the dark.

-

Work-up: The reaction is quenched, and the solvent is removed. The resulting porphyrinogen is then oxidized, often using an oxidant like p-chloranil or DDQ, to yield the tetraaryltetracylohexenoporphyrin. The product is purified by column chromatography.

Step 3: Aromatization to the Tetrabenzoporphyrin

-

Reaction: Dehydrogenation of the tetracyclohexenoporphyrin.

-

Procedure: The porphyrin from the previous step is dissolved in a high-boiling solvent (e.g., toluene or DMF) and heated with an excess of a dehydrogenating agent, such as DDQ.

-

Work-up: After cooling, the reaction mixture is purified by column chromatography to afford the desired meso-tetraphenyltetrabenzoporphyrin (this compound) derivative.

Diagram of the General Synthetic Workflow for this compound Derivatives

Caption: General synthetic workflow for this compound derivatives.

Photophysical and Biological Properties: A Comparative Analysis

The extended π-conjugated system of this compound endows it with unique photophysical properties, making it a highly attractive candidate for applications in photodynamic therapy (PDT). Key characteristics include intense absorption in the therapeutic window (600-800 nm), which allows for deeper tissue penetration of light, and efficient generation of cytotoxic reactive oxygen species (ROS) upon photoexcitation. The tables below summarize key quantitative data for a selection of this compound derivatives.

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound | Soret Band (λmax, nm) | Q-Band (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Q-Band | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| This compound (unsubstituted) | ~450 | ~640, ~700 | N/A | N/A | General Literature |

| Carboxy-substituted m-Ph₄TBP | 467 | 646, 698 | 7000 (at 646 nm) | 0.0022 - 0.0304 s⁻¹ (rate) | |

| Hydroxy-substituted m-Ph₄TBP | ~470 | ~645, ~700 | Varies with substitution | N/A | [2] |

Table 2: In Vitro Photodynamic Activity of Selected this compound Derivatives

| Compound | Cell Line | Dark IC₅₀ (µM) | Light IC₅₀ (µM) | Irradiation Conditions | Reference |

| m-Ph₄TBP 4 (carboxy-substituted) | Eca-109 | >10 | 1.06 | 650 nm, 8 J/cm² | |

| Glycol-substituted m-Ph₄TBP (I₁₂) | Eca-109 | >50 | N/A (high apoptosis) | 650 nm |

Mechanism of Action in Photodynamic Therapy

The therapeutic efficacy of this compound derivatives in PDT is predicated on their ability to generate ROS, which induce localized cellular necrosis and apoptosis. The underlying signaling pathway is a light-activated process.

Diagram of the Photodynamic Therapy Signaling Pathway

Caption: Simplified signaling pathway of this compound-mediated photodynamic therapy.

Experimental Protocols for In Vitro Evaluation

The assessment of the photodynamic efficacy of this compound derivatives involves a series of standardized in vitro experiments.

Diagram of the In Vitro Experimental Workflow

Caption: Experimental workflow for in vitro evaluation of photodynamic activity.

Future Directions

The field of this compound research continues to evolve, with ongoing efforts focused on the development of new derivatives with improved photophysical properties, enhanced tumor targeting, and reduced side effects. The versatility of the tetrabenzoporphyrin scaffold provides a robust platform for the design of next-generation photosensitizers for a range of biomedical applications beyond oncology, including antimicrobial and antiviral therapies.

This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. By understanding its historical context, synthetic methodologies, and mechanisms of action, the scientific community can continue to unlock the full potential of this remarkable molecule.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 5,10,15,20-Tetraphenyltetrabenzoporphyrin (H2Tptbp)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10,15,20-Tetraphenyltetrabenzoporphyrin (H2Tptbp) is a synthetic porphyrin that has garnered significant interest in various scientific fields, including medicinal chemistry and materials science. Its extended π-system, arising from the fusion of benzene rings onto the porphyrin macrocycle, imparts unique photophysical and electrochemical properties. These characteristics make this compound and its derivatives promising candidates for applications such as photodynamic therapy (PDT), where they can act as photosensitizers to generate reactive oxygen species (ROS) for targeted cell killing.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key experimental workflows.

Physical and Chemical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆₀H₃₈N₄ | [3] |

| Molecular Weight | 815.0 g/mol | [3] |

| Appearance | Green solid | [4] |

| Melting Point | > 300 °C (for a related dinitro-derivative) | |

| Solubility | Organo-soluble; Soluble in methanol and dichloromethane. Decomposes in acetone, toluene, and n-hexane. Insoluble in water. |

Table 2: Spectroscopic Properties of this compound and Related Compounds

| Property | Wavelength (nm) / Chemical Shift (ppm) | Conditions | Reference |

| UV-Vis Absorption (Soret Band) | 417 | in CH₂Cl₂ | |

| UV-Vis Absorption (Q-Bands) | 514, 549, 590, 646 | in CH₂Cl₂ | |

| ¹H NMR (TPP in CDCl₃) | δ -2.77 (s, 2H, NH), 7.77-7.84 (m, 12H, m,p-phenyl), 8.26-8.27 (d, 8H, o-phenyl), 8.90 (s, 8H, β-pyrrolic) | 400 MHz | |

| ¹³C NMR (TPP in CDCl₃) | δ 120.18 (C-meso), 126.73 (C-meta), 127.75 (C-para), 131.5 (C-β), 134.60 (C-ortho), 142.20 (C-ipso) | 101 MHz | |

| Fluorescence Emission Maximum | Not explicitly found for this compound. | - | |

| Fluorescence Quantum Yield (TPP) | 0.11 | in DMF |

Table 3: Electrochemical Properties of a Related Porphyrin

| Property | Potential (V) vs. Ag/AgCl | Conditions | Reference |

| First Oxidation (Quasi-reversible) | +1.20 | in CH₂Cl₂ with tetrabutylammonium tetrafluoroborate | |

| First Reduction (Quasi-reversible) | -1.00 | in CH₂Cl₂ with tetrabutylammonium tetrafluoroborate | |

| Second Reduction (Quasi-reversible) | -1.32 | in CH₂Cl₂ with tetrabutylammonium tetrafluoroborate |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established procedures for porphyrin synthesis and analysis.

Synthesis of this compound

Two primary methods for the synthesis of meso-substituted porphyrins are the Adler-Longo and the Lindsey methods.

1. Adler-Longo Synthesis

This method involves a one-pot condensation of pyrrole and an aldehyde in a high-boiling carboxylic acid, open to the atmosphere.

-

Materials:

-

Phthalimide

-

Benzaldehyde

-

Pyrrole

-

Propionic acid

-

Methanol

-

Chloroform

-

-

Procedure:

-

A mixture of phthalimide and benzaldehyde is heated to form 1,3-diiminoisoindoline.

-

The 1,3-diiminoisoindoline is then reacted with a large excess of freshly distilled pyrrole in refluxing propionic acid for approximately 30 minutes.

-

The reaction mixture is cooled to room temperature, and the propionic acid is removed under reduced pressure.

-

The resulting dark solid is washed with methanol to remove impurities.

-

The crude product is purified by column chromatography on silica gel using chloroform as the eluent.

-

The solvent is evaporated to yield this compound as a green solid.

-

2. Lindsey Synthesis

This two-step method offers milder reaction conditions and often results in higher yields for sensitive aldehydes. It involves an acid-catalyzed condensation to form the porphyrinogen, followed by oxidation.

-

Materials:

-

Phthalimide

-

Benzaldehyde

-

Pyrrole

-

Dichloromethane (DCM), freshly distilled

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

-

Triethylamine (TEA)

-

Silica gel

-

-

Procedure:

-

Equimolar amounts of 1,3-diiminoisoindoline (prepared from phthalimide and benzaldehyde) and freshly distilled pyrrole are dissolved in a large volume of dry dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

A catalytic amount of TFA or BF₃·OEt₂ is added, and the reaction mixture is stirred at room temperature in the dark for several hours until the condensation to the porphyrinogen is complete (monitored by UV-Vis spectroscopy).

-

A solution of DDQ or p-chloranil (2-3 equivalents) in DCM is added to the reaction mixture, and stirring is continued for another 2-3 hours to effect oxidation to the porphyrin.

-

The reaction is quenched by the addition of a small amount of triethylamine.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Characterization Methods

1. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the absorption maxima (Soret and Q-bands) of this compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., dichloromethane) at a concentration of approximately 10⁻⁵ M.

-

The spectrophotometer is blanked using the same solvent in a quartz cuvette (1 cm path length).

-

The absorption spectrum of the this compound solution is recorded over a wavelength range of 350-800 nm.

-

The wavelengths of maximum absorbance (λmax) for the Soret and Q-bands are identified.

-

2. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure of this compound by analyzing the chemical shifts and coupling patterns of its protons and carbons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

The chemical shifts (δ) in parts per million (ppm) are referenced to the residual solvent peak or TMS. The integration of ¹H signals and the multiplicity of both ¹H and ¹³C signals are analyzed to assign the resonances to the respective nuclei in the molecule.

-

3. Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

A dilute solution of this compound is prepared in a spectroscopic grade solvent (e.g., dichloromethane) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

The emission spectrum is recorded by exciting the sample at a wavelength corresponding to one of its absorption maxima (e.g., the Soret band). The emission is scanned over a longer wavelength range.

-

The fluorescence quantum yield (Φf) can be determined relatively by comparing the integrated fluorescence intensity of the this compound solution to that of a standard with a known quantum yield (e.g., tetraphenylporphyrin in DMF, Φf = 0.11) under identical experimental conditions (excitation wavelength, solvent, and absorbance). The following equation is used: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

4. Cyclic Voltammetry (CV)

-

Objective: To determine the redox potentials of this compound.

-

Instrumentation: A potentiostat with a three-electrode cell.

-

Procedure:

-

A solution of this compound (approximately 1 mM) is prepared in a dry, deoxygenated solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).

-

A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

-

The solution is purged with an inert gas (e.g., argon) for at least 15 minutes prior to the measurement to remove dissolved oxygen.

-

The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

-

The resulting voltammogram (current vs. potential) is recorded, and the half-wave potentials (E₁/₂) for the oxidation and reduction processes are determined.

-

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the two primary synthesis methods of this compound.

Caption: Workflow for the Adler-Longo synthesis of this compound.

Caption: Workflow for the Lindsey synthesis of this compound.

Application in Photodynamic Therapy

While specific signaling pathways for this compound are not extensively documented, its application in photodynamic therapy (PDT) follows a general mechanism for porphyrin-based photosensitizers. Upon activation by light of a specific wavelength, the photosensitizer in its triplet excited state transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen is a primary cytotoxic agent that can induce cell death through apoptosis or necrosis by damaging cellular components such as membranes, mitochondria, and proteins.

Caption: General mechanism of this compound in photodynamic therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Novel meso-Tetraphenyltetrabenzoporphyrins for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C60H38N4 | CID 16129882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tetraphenyltetrabenzoporphyrin | CAS 80528-89-8 | PorphyChem [shop.porphychem.com]

An In-depth Technical Guide on the Biological Function and Activity of Polypyrimidine Tract-Binding Protein 1 (PTBP1)

A Note on the Topic: Initial searches for "H2Tptbp" did not yield specific results for a protein with this designation. Based on the context of related search results, it is highly probable that the intended protein of interest is the Polypyrimidine Tract-Binding Protein 1 (PTBP1) , a well-characterized RNA-binding protein. This guide will, therefore, focus on the biological function and activity of PTBP1.

Introduction to Polypyrimidine Tract-Binding Protein 1 (PTBP1)

Polypyrimidine tract-binding protein 1 (PTBP1), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a ubiquitously expressed RNA-binding protein that plays a pivotal role in multiple aspects of RNA metabolism.[1][2] It is a member of the heterogeneous nuclear ribonucleoprotein (hnRNP) family and is crucial for the regulation of pre-mRNA processing, including alternative splicing, as well as mRNA stability, localization, and translation.[1][3] PTBP1 contains four RNA recognition motifs (RRMs) that enable it to bind to pyrimidine-rich sequences in RNA, thereby influencing the fate of the transcript.[4] Its multifaceted functions make it a key regulator in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Core Biological Functions and Activities of PTBP1

Regulation of Alternative Splicing

A primary and extensively studied function of PTBP1 is its role as a master regulator of alternative splicing. It predominantly acts as a splicing repressor, promoting the skipping of alternative exons by binding to pyrimidine tracts in the intronic or exonic regions surrounding the target exon. The binding of PTBP1 can sterically hinder the access of spliceosomal components, such as U2AF65, to the 3' splice site, or it can loop out the alternative exon by binding to flanking intronic sequences. However, the position of PTBP1 binding determines its regulatory activity; while binding upstream or within an exon typically leads to repression, binding downstream can enhance exon inclusion.

Modulation of mRNA Stability and Localization

PTBP1 can influence the stability of target mRNAs by binding to their untranslated regions (UTRs). By competing with factors involved in mRNA degradation, PTBP1 can increase the half-life of specific transcripts. Furthermore, there is evidence to suggest its involvement in the transport and localization of mRNA within the cell, ensuring that translation occurs at the appropriate subcellular location.

Control of Translation

PTBP1 is known to act as an internal ribosome entry site (IRES) trans-acting factor (ITAF), facilitating the cap-independent translation of both viral and cellular mRNAs. This is particularly important under conditions of cellular stress where cap-dependent translation is inhibited.

Role in Cellular Processes and Disease

PTBP1 is implicated in a wide array of cellular processes, including cell growth, differentiation, and proliferation. Its dysregulation is a hallmark of several cancers, where it often promotes tumorigenesis by modulating the splicing of key metabolic enzymes, such as pyruvate kinase (PKM), leading to a metabolic shift towards aerobic glycolysis (the Warburg effect). PTBP1 is also involved in neurogenesis, with its downregulation being a critical step in neuronal differentiation.

Quantitative Data on PTBP1 Activity

The following tables summarize key quantitative data related to PTBP1's binding affinity and its impact on splicing.

Table 1: PTBP1 RNA Binding Affinities

| RNA Substrate | Dissociation Constant (Kd) | Experimental Method | Reference |

| c-src N1 exon 3' splice site sequence | 302 ± 3 nM | EMSA | |

| Minimal functional PTBP1 mutant (L1Δ40L2Δ70) with N1 exon 3' SS | 24 ± 1 nM | EMSA | |

| RRM1 domain with MCL1 3' UTR seed sequence | Not specified, but binding confirmed | Fluorescence Polarization |

Table 2: Quantitative Effects of PTBP1 on Splicing

| Target Gene | Splicing Event Regulation by PTBP1 | Quantitative Change upon PTBP1 Knockdown/Modulation | Cell Type | Reference |

| PKM | Promotes exon 10 inclusion (PKM2 isoform) | Increased PKM1 splicing, resulting in a switch in PKM1 and PKM2 protein levels. | Pancreatic Cancer Cells | |

| CD19 | Modulates intron 2 splicing | Increased intron 2 retention. | B-ALL cells | |

| RIPK1 | Suppresses inclusion of a nonsense-mediated decay (NMD)-targeting exon | The majority of the transcript contains the NMD-targeting exon upon PTBP1 loss. | Fibroblasts | |

| Pbx1 | Represses exon 7 splicing | Increased exon 7 splicing. | Mouse Embryonic Stem Cells |

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for PTBP1-RNA Interaction

This protocol is adapted from studies characterizing PTBP1-RNA binding affinities.

Objective: To determine the binding affinity of recombinant PTBP1 to a specific RNA sequence.

Materials:

-

Recombinant purified PTBP1 protein

-

In vitro transcribed and 32P-labeled RNA probe

-

Binding Buffer: 20 mM HEPES (pH 7.6), 80 mM KCl, 100 ng/µL tRNA, 0.02% NP-40, 6 mM MgCl2, 1 mM DTT, and 20% glycerol

-

Native polyacrylamide gel (6-8%)

-

0.5x TBE buffer

-

Loading dye (80% glycerol with bromophenol blue)

Procedure:

-

Prepare serial dilutions of recombinant PTBP1 protein.

-

Set up binding reactions in a total volume of 10 µL. Each reaction should contain 6 µL of binding buffer and the desired concentration of PTBP1.

-

Incubate the reactions for 30 minutes at 30°C to allow for protein equilibration.

-

Add the 32P-labeled RNA probe (final concentration ~6.25 nM) to each reaction and incubate for an additional 15 minutes at 30°C.

-

Place the reactions on ice for 5 minutes.

-

Add 3 µL of loading dye to each sample.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at 200V for 90 minutes at 4°C.

-

Dry the gel and expose it to a phosphor screen.

-

Image the screen and quantify the bands corresponding to free RNA and PTBP1-RNA complexes.

-

Calculate the dissociation constant (Kd) by plotting the fraction of bound RNA against the protein concentration and fitting the data to a binding isotherm.

Co-Immunoprecipitation (Co-IP) for PTBP1 Protein Interactions

This protocol is a general guide for Co-IP, with specific details adaptable from various sources.

Objective: To identify proteins that interact with PTBP1 in a cellular context.

Materials:

-

Cell culture expressing PTBP1

-

IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.

-

Anti-PTBP1 antibody and corresponding isotype control IgG

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (similar to IP Lysis Buffer)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Lyse cells in IP Lysis Buffer on ice for 15-30 minutes.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-PTBP1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

Analysis of Alternative Splicing using RT-PCR and RNA-seq

Objective: To determine the effect of PTBP1 on the alternative splicing of a target gene.

A. Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from control and PTBP1-knockdown cells. Synthesize cDNA using a reverse transcriptase kit.

-

PCR Amplification: Design primers flanking the alternative exon of interest. Perform PCR to amplify the region.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The inclusion or exclusion of the alternative exon will result in PCR products of different sizes.

-

Quantification: Quantify the intensity of the bands corresponding to the different splice isoforms to determine the percentage of exon inclusion (PSI).

B. RNA-sequencing (RNA-seq) and Bioinformatic Analysis

-

Library Preparation and Sequencing: Prepare RNA-seq libraries from control and PTBP1-knockdown samples and sequence them on a high-throughput platform.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use bioinformatic tools such as rMATS or SpliceTrap to identify and quantify alternative splicing events (e.g., skipped exons, retained introns).

-

Perform statistical analysis to identify splicing events that are significantly different between the control and PTBP1-knockdown conditions.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving PTBP1

Caption: Key signaling pathways involving PTBP1.

Experimental Workflow for Studying PTBP1 Function

Caption: A typical experimental workflow to investigate PTBP1's role in splicing.

References

- 1. De Novo Prediction of PTBP1 Binding and Splicing Targets Reveals Unexpected Features of Its RNA Recognition and Function | PLOS Computational Biology [journals.plos.org]

- 2. Modulation of PKM alternative splicing by PTBP1 promotes gemcitabine resistance in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of PTBP1 in alternative splicing, glycolysis, and oncogensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mCrossBase - a database of RBP binding motifs and crosslink sites [zhanglab.c2b2.columbia.edu]

Preliminary Studies on H2Tptbp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the preliminary studies on H2Tptbp (meso-tetraphenyltetrabenzoporphyrin) , a synthetic heterocyclic compound with significant potential in various advanced applications. Drawing from available research, this document details its synthesis, photophysical properties, and its functional roles as a photosensitizer and a chemical sensor. The information is structured to be a practical resource for professionals in research and development.

Core Properties and Synthesis of this compound

This compound, a derivative of porphyrin, is characterized by a large π-conjugated system, which is responsible for its strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. This property is central to its applications in photodynamic therapy (PDT) and photon upconversion.

1.1. Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C60H38N4 | N/A |

| Molar Mass | 814.97 g/mol | N/A |

| Appearance | Dark purple solid | [1] |

| Solubility | Soluble in nonpolar organic solvents (e.g., Chloroform, Benzene) | [1] |

| Key Feature | Extended π-conjugation due to fused benzene rings | [2] |

1.2. Experimental Protocol: Synthesis of this compound

The synthesis of this compound is more complex than that of its simpler analogue, tetraphenylporphyrin (H2TPP). It typically involves a multi-step process. The following is a generalized protocol based on methods described for synthesizing substituted tetrabenzoporphyrins.[2]

Objective: To synthesize this compound through the cyclocondensation of a phthalimide derivative with a phenylacetic acid derivative, followed by aromatization.

Materials:

-

Phthalimide or substituted phthalimide derivatives

-

Phenylacetic acid or its derivatives

-

High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)

-

Metal salt catalyst (e.g., zinc acetate)

-

Oxidizing agent (e.g., DDQ - 2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

-

Acids for demetalation (e.g., trifluoroacetic acid, sulfuric acid)

-

Solvents for purification (e.g., chloroform, methanol, toluene)

Procedure:

-

Condensation: A mixture of a phthalimide derivative and a phenylacetic acid derivative is heated at high temperatures (typically >200°C) in a high-boiling point solvent with a metal salt catalyst. This reaction forms a tetracyclohexanoporphyrin metal complex intermediate.

-

Aromatization: The intermediate product is treated with an oxidizing agent, such as DDQ, in a solvent like toluene at around 80°C. This step converts the cyclohexano groups into fused benzene rings, yielding the metalated Tptbp complex (e.g., ZnTptbp).[2]

-

Demetalation: The metalated Tptbp is dissolved in a strong acid mixture (e.g., H2SO4–CF3COOH) at low temperature (0°C) to remove the central metal ion.

-

Purification: The resulting free-base this compound is purified using column chromatography (silica gel) with an appropriate eluent system (e.g., a mixture of dichloromethane and heptane). Recrystallization from a solvent mixture like dichloromethane/methanol can be performed to obtain the final product with high purity.

Caption: Energy transfer pathway in TTA-Upconversion with this compound.

2.2. Experimental Protocol: Evaluating TTA-UC Performance

Objective: To measure the upconversion quantum yield of a TTA-UC system using this compound as the sensitizer.

Materials:

-

This compound (sensitizer)

-

Annihilator (e.g., rubrene, perylene)

-

Spectroscopic grade, deaerated solvent (e.g., toluene)

-

Fluorometer or a custom optical setup with a laser source and a spectrometer

-

Quantum yield standard (e.g., rhodamine 6G)

Procedure:

-

Sample Preparation: Prepare solutions of this compound and the chosen annihilator in a deaerated solvent. The concentrations must be optimized to facilitate efficient energy transfer.

-

Deoxygenation: Thoroughly deoxygenate the sample solutions by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon), as molecular oxygen can quench the triplet states.

-

Optical Excitation: Excite the sample with a light source (e.g., a 658 nm laser) that is selectively absorbed by the sensitizer (this compound) but not by the annihilator.

-

Emission Measurement: Record the emission spectrum, which should show the characteristic fluorescence of the annihilator at a shorter wavelength (higher energy) than the excitation wavelength.

-

Quantum Yield Calculation: Measure the integrated intensity of the upconverted emission. The upconversion quantum yield (ΦUC) is calculated relative to a standard fluorophore with a known quantum yield, according to the formula: ΦUC = Φstd * (IUC / Istd) * (Astd / AUC) * (η^2 / ηstd^2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "UC" and "std" refer to the upconversion sample and the standard, respectively.

2.3. Quantitative Data: Photophysical Properties

| Parameter | Description | Typical Value Range (for derivatives) | Reference |

| Absorption (Q-bands) | Longest-wavelength absorption bands in the visible/NIR region | 600 - 700 nm | |

| Singlet Oxygen Quantum Yield (ΦΔ) | Efficiency of generating singlet oxygen upon irradiation | 0.3 - 0.7 (in organic solvents) | |

| Fluorescence Quantum Yield (ΦF) | Efficiency of fluorescence emission from the singlet state | Low (due to efficient ISC) | |

| Triplet State Lifetime (τT) | The average time the molecule stays in the triplet state | Microseconds (μs) to milliseconds (ms) |

Application in Photodynamic Therapy (PDT)

The ability of this compound to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon irradiation with light makes it a candidate for use as a photosensitizer in PDT for cancer treatment.

3.1. Mechanism of Action: Photodynamic Therapy

In PDT, the photosensitizer (this compound) is administered and accumulates in tumor tissue. The tissue is then irradiated with light of a specific wavelength, which is absorbed by the sensitizer. The excited sensitizer transfers its energy to molecular oxygen (³O₂), converting it into highly cytotoxic singlet oxygen (¹O₂). This singlet oxygen then induces oxidative stress, leading to apoptosis or necrosis of the cancer cells.

dot

Caption: Signaling pathway for this compound-mediated photodynamic therapy.

3.2. Experimental Protocol: In Vitro Photocytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.

Materials:

-

This compound

-

Cancer cell line (e.g., Eca-109)

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well plates

-

Light source with appropriate wavelength (e.g., 650 nm laser)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Incubation: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24 hours).

-

Irradiation: Irradiate the plates with a light source at a specific dose (e.g., 8 J/cm²). A parallel set of plates should be kept in the dark to assess dark cytotoxicity.

-

MTT Assay: After another incubation period (e.g., 24-48 hours), add MTT solution to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Quantification: Dissolve the formazan crystals in a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

IC50 Calculation: Calculate cell viability as a percentage relative to untreated controls. Plot cell viability against the concentration of this compound and determine the IC50 value (the concentration at which 50% of the cells are killed).

3.3. Quantitative Data: Photodynamic Activity

The photodynamic efficacy of this compound derivatives has been evaluated against cancer cells.

| Compound | Cell Line | IC50 (μM) upon Irradiation | Reference |

| m-Ph4TBP 4 (derivative) | Eca-109 | 1.06 |

Application as an Ion Sensor

The central cavity of the porphyrin macrocycle in this compound can act as a binding site for ions. This interaction can cause a detectable change in the compound's spectroscopic properties (e.g., absorption or fluorescence), allowing it to function as an ion sensor. The sensing mechanism often involves the coordination of an anion to the metal center in a metalloporphyrin or hydrogen bonding to the inner N-H protons in the free-base form.

4.1. Mechanism of Action: Ion Sensing

When this compound or its metalated derivatives interact with a target ion, the electronic structure of the porphyrin is perturbed. This leads to shifts in the UV-visible absorption spectrum (particularly the Soret and Q-bands) or changes in fluorescence intensity. By monitoring these changes, the presence and concentration of the ion can be determined.

dot

Caption: Logical diagram of this compound as a chemical ion sensor.

4.2. Experimental Protocol: Spectroscopic Titration for Ion Binding

Objective: To determine the association constant (Ka) of this compound with a specific ion.

Materials:

-

This compound solution of known concentration

-

Solution of the target ion (e.g., a salt of the anion or cation) of known concentration

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the this compound solution alone.

-

Titration: Incrementally add small aliquots of the ion solution to the this compound solution.

-

Spectral Monitoring: After each addition, mix thoroughly and record the UV-Vis spectrum. Observe the changes in the Soret and/or Q-bands (e.g., shifts in wavelength, changes in absorbance).

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added ion.

-

Association Constant Calculation: Use a binding model, such as the Benesi-Hildebrand equation, to analyze the titration curve and calculate the association constant (Ka), which quantifies the binding affinity between this compound and the ion.

4.3. Quantitative Data: Ion Binding Affinity

Data for the parent this compound is limited, but studies on related metalloporphyrins demonstrate the principle of ion binding and sensing.

| Porphyrin | Ion | Association Constant (Ka) (M⁻¹) | Reference |

| ZnTPP | Nitrite (NO₂⁻) | 739 ± 70 | |

| ZnTPP | Nitrate (NO₃⁻) | 134 ± 15 |

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7,8-dihydroneopterin triphosphate (H₂NTP), a pivotal intermediate in the biosynthesis of folate and tetrahydrobiopterin (BH₄). Initially identified by the user as "H2Tptbp," H₂NTP is synthesized from guanosine triphosphate (GTP) by the enzyme GTP cyclohydrolase I. It serves as a substrate for two key enzymes: dihydroneopterin triphosphate epimerase, which catalyzes the formation of L-threo-dihydroneopterin triphosphate, and 6-pyruvoyltetrahydropterin synthase, which converts it to 6-pyruvoyl-tetrahydropterin in the tetrahydrobiopterin synthesis pathway. In the folate biosynthesis pathway, H₂NTP is dephosphorylated and then converted by dihydroneopterin aldolase. This guide details the biochemical properties of H₂NTP and its functionally related compounds, provides quantitative data on enzyme kinetics and inhibition, outlines detailed experimental protocols, and visualizes the pertinent biochemical pathways.

Introduction to Dihydroneopterin Triphosphate (H₂NTP)

7,8-Dihydroneopterin triphosphate (H₂NTP) is a key metabolite situated at a critical juncture in the biosynthesis of essential cofactors.[1] Its chemical formula is C₉H₁₆N₅O₁₃P₃, and it is also known by several synonyms, including DHNTP and H₂NTP.[2] H₂NTP is the direct product of the enzymatic conversion of GTP, a reaction catalyzed by GTP cyclohydrolase I (GTPCH-I).[3] This reaction represents the inaugural and rate-limiting step in the de novo synthesis of all pteridines.

The metabolic fate of H₂NTP diverges into two principal pathways:

-

Folate Biosynthesis: In prokaryotes and plants, H₂NTP is a precursor for the synthesis of folate (Vitamin B9). Folate cofactors are indispensable for one-carbon transfer reactions, which are crucial for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[4][5]

-

Tetrahydrobiopterin (BH₄) Biosynthesis: In vertebrates, H₂NTP is the precursor to tetrahydrobiopterin (BH₄). BH₄ is an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters (dopamine, norepinephrine, epinephrine, and serotonin) and for nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide.

Given its central role, the enzymes that metabolize H₂NTP are significant targets for the development of antimicrobial and therapeutic agents.

Key Enzymes in H₂NTP Metabolism

The synthesis and subsequent conversion of H₂NTP are orchestrated by a series of enzymes, each representing a potential point of regulation or therapeutic intervention.

GTP Cyclohydrolase I (GTPCH-I)

GTPCH-I (EC 3.5.4.16) catalyzes the complex ring expansion of GTP to form H₂NTP and formate. This enzyme is the primary regulatory point in pteridine biosynthesis. In mammals, its activity is subject to feedback inhibition by BH₄, a mechanism mediated by the GTP cyclohydrolase feedback regulatory protein (GFRP).

Dihydroneopterin Triphosphate 2'-Epimerase

This enzyme (EC 5.1.99.7) catalyzes the epimerization of D-erythro-H₂NTP to L-threo-dihydroneopterin triphosphate. This enzymatic step is particularly relevant in certain microorganisms. The enzyme from Escherichia coli has been purified and characterized, revealing it to be a homohexamer.

6-Pyruvoyltetrahydropterin Synthase (PTPS)

In the BH₄ biosynthesis pathway, PTPS (EC 4.2.3.12) converts H₂NTP into 6-pyruvoyl-tetrahydropterin.

Dihydroneopterin Aldolase (DHNA)

In the folate biosynthesis pathway, following dephosphorylation of H₂NTP to 7,8-dihydroneopterin (DHN), dihydroneopterin aldolase (EC 4.1.2.25) catalyzes the conversion of DHN to 6-hydroxymethyl-7,8-dihydropterin (HMH₂N) and glycolaldehyde. As this enzyme is absent in mammals, it is an attractive target for the development of antimicrobial drugs.

H₂NTP Related Compounds and Analogs

While specific synthetic analogs of H₂NTP are not widely reported, a significant body of research exists on compounds that inhibit the enzymes involved in its metabolism. These inhibitors can be considered functional analogs as they modulate the H₂NTP pathways.

Inhibitors of GTP Cyclohydrolase I

Several classes of compounds have been identified as inhibitors of GTPCH-I. Reduced pterins, such as 7,8-dihydro-D-neopterin and (6R)-5,6,7,8-tetrahydro-L-biopterin, exhibit non-competitive inhibition. A well-characterized inhibitor is 2,4-diamino-6-hydroxypyrimidine (DAHP), which acts as a competitive inhibitor with respect to GTP.

Inhibitors of Dihydroneopterin Aldolase

Given its potential as an antimicrobial target, there has been considerable interest in discovering inhibitors of DHNA. High-throughput screening and structure-directed design have led to the identification of potent inhibitors with IC₅₀ values in the submicromolar range. These include various S8-functionalized derivatives of 8-mercaptoguanine.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in H₂NTP metabolism and their inhibitors.

Table 1: Kinetic Parameters of Enzymes in H₂NTP Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| GTP Cyclohydrolase I | Listeria monocytogenes | GTP | 53 | 3 | 5.66 x 10⁴ |

| Dihydroneopterin Aldolase | Methanocaldococcus jannaschii | 7,8-dihydroneopterin | - | 0.07 (at 25°C) | >10⁵ (at 70°C) |

| Dihydroneopterin Aldolase | Staphylococcus aureus | 7,8-dihydroneopterin | - | - | - |

| Dihydroneopterin Aldolase | Escherichia coli | 7,8-dihydroneopterin | - | - | - |

Table 2: Inhibition of Enzymes in H₂NTP Metabolism

| Enzyme | Inhibitor | Organism | Inhibition Type | Ki (µM) | IC₅₀ (µM) |

| GTP Cyclohydrolase I | 2,4-diamino-6-hydroxypyrimidine (DAHP) | Human | Competitive with GTP | - | ~300 |

| GTP Cyclohydrolase I | 7,8-dihydro-D-neopterin | Rat Liver | Non-competitive | 12.7 | - |

| GTP Cyclohydrolase I | (6R)-5,6,7,8-tetrahydro-L-biopterin | Rat Liver | Non-competitive | 15.7 | - |

| Dihydroneopterin Aldolase | S8-functionalized 8-mercaptoguanine derivatives | Mycobacterium tuberculosis | - | - | Submicromolar range |

Note: Inhibition data can vary depending on assay conditions. This table presents a selection of reported values.

Signaling and Biosynthetic Pathways

The biochemical transformations involving H₂NTP are integral parts of the folate and tetrahydrobiopterin biosynthetic pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Experimental Protocols

This section provides an overview of common experimental procedures for studying H₂NTP and its related enzymes.

Synthesis of D-7,8-dihydroneopterin-3'-triphosphate

A chemical synthesis method has been described for D-neopterin-3'-triphosphate, which can then be reduced to D-7,8-dihydroneopterin-3'-triphosphate.

Materials:

-

D-neopterin-3'-monophosphate

-

Anhydrous formic acid

-

1,1'-carbonyldiimidazole

-

n-tributyl-ammonium pyrophosphate

-

Hyposulfite or Palladium on carbon (Pd/C) and H₂ gas for reduction

Procedure Outline:

-

Formylation: D-neopterin-3'-monophosphate is 1'-2'-O-formylated using anhydrous formic acid.

-

Activation: The formylated product is then activated with 1,1'-carbonyldiimidazole.

-

Phosphorylation: The activated intermediate is phosphorylated using n-tributyl-ammonium pyrophosphate to yield D-neopterin-3'-triphosphate.

-

Reduction: D-7,8-dihydroneopterin-3'-triphosphate is obtained by either chemical reduction with hyposulfite or catalytic reduction with Pd/C and H₂ gas.

Expression and Purification of Recombinant Enzymes

The enzymes involved in H₂NTP metabolism are commonly overexpressed in E. coli and purified using standard chromatographic techniques.

General Protocol Outline:

-

Cloning: The gene encoding the enzyme of interest is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli host strain. Protein expression is induced (e.g., with IPTG for lac-based promoters).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and lysed (e.g., by sonication or high-pressure homogenization) in a suitable buffer.

-

Purification: The protein is purified from the cell lysate using a combination of chromatographic steps. A common strategy involves:

-

Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is a highly effective initial purification step.

-

Ion Exchange Chromatography (IEX): This separates proteins based on their net charge.

-

Size Exclusion Chromatography (SEC): This separates proteins based on their size and can also be used to determine the native molecular weight of the protein.

-

Enzyme Activity Assays

The activity of GTPCH-I is typically measured by quantifying the formation of H₂NTP from GTP.

Procedure Outline:

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, a reducing agent (e.g., DTT), GTP, and the enzyme solution.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Oxidation: The reaction is stopped, and the product, H₂NTP, is oxidized to the fluorescent neopterin triphosphate. This is often achieved by adding an acidic iodine solution.

-

Quantification: The fluorescent product is quantified by reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

The activity of DHNA is determined by measuring the formation of 6-hydroxymethyl-7,8-dihydropterin (HMH₂N) from 7,8-dihydroneopterin (DHN).

Procedure Outline:

-

Reaction Mixture: A reaction mixture containing buffer (e.g., Tris-HCl), EDTA, DTT, the substrate DHN, and the enzyme is prepared.

-

Incubation: The reaction is incubated at the desired temperature.

-

Quenching and Oxidation: The reaction is quenched with acid (e.g., HCl). The pterin products are then oxidized to their fluorescent forms by adding an acidic iodine/potassium iodide solution. Excess iodine is subsequently reduced with ascorbic acid.

-

Quantification: The products are separated and quantified by reversed-phase HPLC with fluorescence detection.

Conclusion

Dihydroneopterin triphosphate (H₂NTP) is a critical metabolite in the biosynthesis of the essential cofactors folate and tetrahydrobiopterin. The enzymes responsible for its synthesis and conversion, particularly GTP cyclohydrolase I and dihydroneopterin aldolase, are important targets for the development of therapeutic and antimicrobial agents. This guide has provided a detailed overview of the biochemistry of H₂NTP and its related compounds, including quantitative data on enzyme kinetics and inhibition, and outlines of key experimental protocols. The provided pathway diagrams offer a clear visualization of the metabolic context of H₂NTP. It is anticipated that this comprehensive resource will be valuable for researchers and professionals engaged in the study of pteridine metabolism and the development of novel drugs targeting these pathways.

References

- 1. Enzymatic epimerization of D-erythro-dihydroneopterin triphosphate to L-threo-dihydroneopterin triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7,8-Dihydroneopterin triphosphate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamopen.com [benthamopen.com]

- 5. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Polypyrimidine Tract-Binding Protein 1 (PTBP1): Core Functions and Future Research Directions

Disclaimer: Initial searches for "H2Tptbp" did not yield any recognized biological entity. Given the partial match to "ptbp," this technical guide will focus on the well-characterized and highly relevant RNA-binding protein, Polypyrimidine Tract-Binding Protein 1 (PTBP1) . It is presumed that "this compound" was a typographical error for this protein.

Introduction

Polypyrimidine Tract-Binding Protein 1 (PTBP1), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a crucial regulator of RNA metabolism.[1][2][3] It is a ubiquitously expressed RNA-binding protein that plays a significant role in pre-mRNA splicing, and the regulation of alternative splicing events.[4] PTBP1 is involved in various cellular processes, including the growth and differentiation of neuronal cells, T-cell activation, and embryonic development.[5] Its dysregulation is implicated in numerous diseases, particularly cancer and neurodegenerative disorders, making it a compelling target for further research and therapeutic development. This guide outlines the core functions of PTBP1, summarizes key quantitative data, provides detailed experimental protocols for its study, and proposes potential areas for future research.

Core Functions and Signaling Pathways of PTBP1

PTBP1 is a multi-functional protein with four RNA recognition motifs (RRMs) that facilitate its binding to polypyrimidine tracts in introns and other regions of pre-mRNAs. Its primary functions include:

-

Alternative Splicing Regulation: PTBP1 is a key player in the regulation of alternative splicing, often acting as a splicing repressor. It can influence exon skipping or inclusion, thereby generating different mRNA isoforms from a single gene. This function is critical in tissue-specific gene expression, particularly during neuronal differentiation where the downregulation of PTBP1 and upregulation of its paralog PTBP2 is a key event.

-

mRNA Stability and Localization: PTBP1 can shuttle between the nucleus and cytoplasm and is involved in mRNA transport and metabolism. It can bind to the 3' UTR of mRNAs to regulate their stability and translation.

-

IRES-mediated Translation: PTBP1 can promote the initiation of translation through Internal Ribosome Entry Sites (IRES), a mechanism used by some viruses and cellular mRNAs.

-

Regulation of Gene Expression: Through its influence on splicing and mRNA stability, PTBP1 impacts a wide array of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and metabolism.

Key Signaling Pathways Involving PTBP1

PTBP1 is integrated into several critical signaling pathways:

-

Cancer Metabolism (The Warburg Effect): PTBP1 is a positive regulator of the Warburg effect, a metabolic hallmark of many cancer cells. It promotes the expression of the pyruvate kinase isoform M2 (PKM2), which favors aerobic glycolysis.

-

Cell Cycle Regulation: In pro-B cells, PTBP1 is essential for regulating the cell cycle by controlling the mRNA abundance and alternative splicing of key regulators like CYCLIN-D2 and c-MYC.

-

ATR-CHK1 Signaling: PTBP1 is important for the activity of the ATR (Ataxia Telangiectasia and Rad3-related) pathway in response to DNA replication stress. Its deficiency can impair the recruitment of RPA (Replication Protein A) and lead to genomic instability.

-

NF-κB Signaling: In endothelial cells, PTBP1 can mediate inflammatory responses by regulating the splicing of genes in the NF-κB signaling pathway, such as RIPK1, and is required for the efficient nuclear translocation of NF-κB.

Potential Research Areas for PTBP1

The multifaceted nature of PTBP1 presents numerous avenues for future investigation:

-

PTBP1 in Neurodegenerative Diseases: While the role of PTBP1 in neuronal development is established, its precise contribution to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease remains an important area of research. Investigating the specific splicing events regulated by PTBP1 in affected neurons could reveal novel therapeutic targets.

-

Targeting PTBP1 in Cancer Therapy: Given its role in promoting cancer cell proliferation, metabolism, and metastasis, developing small molecules or biologics that specifically inhibit PTBP1 function is a promising therapeutic strategy. Research could focus on identifying druggable pockets on the protein or disrupting its key protein-protein interactions.

-

The Role of PTBP1 in the Tumor Microenvironment: Understanding how PTBP1 expression in both cancer cells and surrounding stromal and immune cells influences the tumor microenvironment is a critical area for future studies. This could involve investigating its role in regulating the expression of cytokines and chemokines.

-

PTBP1 and Non-coding RNAs: PTBP1's function is modulated by microRNAs and long non-coding RNAs. Further exploration of these interactions could uncover new regulatory networks and potential therapeutic targets.

-

PTBP1 in Cardiovascular and Metabolic Diseases: Emerging evidence suggests a role for PTBP1 in cardiovascular diseases and metabolic disorders. Elucidating the mechanisms by which PTBP1 contributes to these conditions could open up new avenues for treatment.

Data Presentation: PTBP1 Expression in Cancer

Quantitative data from multiple studies indicates that PTBP1 is frequently overexpressed in various cancers compared to normal tissues. This overexpression often correlates with poor prognosis.

| Cancer Type | PTBP1 Expression Change in Tumor vs. Normal Tissue | Associated Clinical Outcome | Reference |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Upregulated | Shorter Overall Survival | |

| Hepatocellular Carcinoma (HCC) | Upregulated | Poor Prognosis, Increased Metastatic Potential | |

| Bladder Cancer | Upregulated | Correlates with Disease Progression and Poor Prognosis | |

| Colorectal Cancer | Upregulated | Associated with Poor Prognosis in Advanced Stages | |

| Glioblastoma (GBM) | Upregulated | ||

| Lung Adenocarcinoma (LUAD) | Upregulated | Poor Overall Survival |

Experimental Protocols

RNA Immunoprecipitation followed by Sequencing (RIP-Seq)

This protocol is used to identify the specific RNA molecules that interact with PTBP1 in vivo.

Methodology:

-

Cell Lysis: Lyse cells with a gentle lysis buffer to keep protein-RNA complexes intact.

-

Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to a PTBP1-specific antibody. An isotype-matched IgG antibody should be used as a negative control.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it using a standard RNA extraction method.

-

Library Preparation and Sequencing: Prepare a cDNA library from the purified RNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the genome and identify enriched RNA species in the PTBP1 immunoprecipitation compared to the IgG control.

Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)

CLIP-Seq provides a more stringent method for identifying direct RNA binding sites of PTBP1 at high resolution.

Methodology:

-

UV Cross-Linking: Expose living cells to UV light to create covalent bonds between PTBP1 and the RNA molecules it is in direct contact with.

-

Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation as described for RIP-Seq.

-

RNase Digestion: Partially digest the RNA with RNase to trim the RNA not protected by PTBP1.

-

Protein-RNA Complex Isolation: Run the immunoprecipitated complexes on an SDS-PAGE gel and isolate the band corresponding to the size of PTBP1 cross-linked to a small RNA fragment.

-

Protein Digestion and RNA Purification: Digest the protein with proteinase K to release the RNA fragment. Purify the RNA.

-

Library Preparation and Sequencing: Ligate adapters to the RNA fragments, reverse transcribe to cDNA, and perform high-throughput sequencing.

-

Data Analysis: Map the sequencing reads to the genome to identify the precise binding sites of PTBP1.

Analysis of Alternative Splicing

This protocol is used to determine how the depletion or overexpression of PTBP1 affects alternative splicing patterns.

Methodology:

-

Perturbation of PTBP1 Levels: Use siRNA or shRNA to knockdown PTBP1 expression, or use an expression vector to overexpress it in a cell line of interest.

-

RNA Extraction and Reverse Transcription: Extract total RNA from the cells and reverse transcribe it to cDNA.

-

PCR Amplification of Target Exons: Design primers flanking a known or suspected alternatively spliced exon in a gene of interest. Perform PCR to amplify the region.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of different sized bands will indicate the inclusion or exclusion of the alternative exon.

-

Quantitative Analysis (Optional): For a more quantitative measure, use quantitative real-time PCR (qRT-PCR) with primers specific to each splice isoform. Alternatively, RNA-sequencing can be performed on the samples to get a global view of splicing changes.

Visualizations

Signaling Pathways

Caption: PTBP1's role in promoting the Warburg effect in cancer.

Caption: The PTBP1/PTBP2 switch during neuronal differentiation.

Experimental Workflows

Caption: Workflow for RNA Immunoprecipitation Sequencing (RIP-Seq).

Caption: Workflow for analyzing alternative splicing changes.

References

- 1. PTBP1 and Cancer: From RNA Regulation to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTBP1 and Cancer: From RNA Regulation to Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PTBP1 as a potential regulator of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. Roles of PTBP1 in alternative splicing, glycolysis, and oncogensis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,10,15,20-Tetrakis(p-tolyl)porphyrin (H2TTP) and its Application in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,10,15,20-Tetrakis(p-tolyl)porphyrin (H2TTP), a synthetic porphyrin with significant potential as a photosensitizer in photodynamic therapy (PDT). This document details its synthesis, photophysical properties, mechanisms of cellular uptake and action, and relevant experimental protocols, with a focus on its application in oncology. All quantitative data has been summarized in structured tables, and key processes are visualized using diagrams in the DOT language for Graphviz.

Introduction to H2TTP and Photodynamic Therapy

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality for various cancers and other diseases.[1] It involves the administration of a non-toxic photosensitizer, which is selectively retained in tumor tissues, followed by irradiation with light of a specific wavelength.[1][2] This process generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cellular damage and trigger cell death pathways such as apoptosis and necrosis, ultimately leading to tumor destruction.[1][2]

5,10,15,20-Tetrakis(p-tolyl)porphyrin, hereafter referred to as H2TTP, is a synthetic porphyrin that has garnered considerable interest as a photosensitizer. Its robust chemical structure, favorable photophysical properties, and ability to efficiently generate singlet oxygen make it a promising candidate for PDT applications.

Physicochemical and Photophysical Properties of H2TTP

H2TTP is a crystalline solid with a melting point exceeding 300°C. Its photophysical characteristics are central to its efficacy as a photosensitizer. Like other porphyrins, H2TTP exhibits a strong absorption band in the near-UV region, known as the Soret band, and several weaker absorption bands in the visible region, called Q-bands. Upon excitation, it can transition to an excited singlet state and subsequently to a longer-lived triplet state, which is crucial for the generation of singlet oxygen.

Table 1: Photophysical Properties of H2TTP

| Property | Value | Solvent | Reference |

| Molar Absorptivity (ε) | |||

| Soret Band (λmax) | 419 nm | Toluene | |

| Q-Bands (λmax) | 515, 550, 593, 649 nm | Toluene | |

| Fluorescence | |||

| Emission Maxima (λem) | 649, 717 nm | Toluene | |

| Fluorescence Quantum Yield (Φf) | 0.11 | Toluene | |

| Singlet Oxygen Generation | |||

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.60 (for free base porphyrins) | DMF |

Synthesis of H2TTP

The synthesis of H2TTP is commonly achieved through the condensation of pyrrole with p-tolualdehyde. Several methods have been developed, with the Lindsey and Adler-Longo methods being the most prevalent.

Lindsey Synthesis

This method involves a two-step, one-pot reaction. First, pyrrole and p-tolualdehyde are condensed under acidic conditions at room temperature to form the porphyrinogen. This is followed by oxidation to the porphyrin.

Adler-Longo Synthesis

This method involves the reflux of pyrrole and p-tolualdehyde in propionic acid open to the air. While generally yielding lower amounts of the desired product compared to the Lindsey synthesis, it is a simpler procedure.

Experimental Workflow: Synthesis of H2TTP (Lindsey Method)

Caption: Workflow for the Lindsey synthesis of H2TTP.

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of H2TTP-mediated PDT is a multi-step process that begins with cellular uptake and culminates in the induction of cell death.

Cellular Uptake

The cellular uptake of porphyrins is influenced by their physicochemical properties, such as hydrophobicity and charge. For meso-tetraphenylporphyrin derivatives, uptake can occur through mechanisms like endocytosis. Specifically, clathrin-mediated endocytosis has been identified as a pathway for some carboxylated derivatives. The localization of the photosensitizer within the cell is a critical determinant of the subsequent cell death pathway. Hydrophobic porphyrins, like H2TTP, tend to accumulate in cellular membranes, including the mitochondria and endoplasmic reticulum, which are key sites for the initiation of apoptosis.

Phototoxicity and Cell Death Pathways

Upon irradiation with light of an appropriate wavelength, H2TTP transitions to its excited triplet state. This excited state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage various biomolecules, including lipids, proteins, and nucleic acids.

The primary mode of cell death induced by PDT is apoptosis, a form of programmed cell death. The process is often initiated by mitochondrial damage, leading to the release of pro-apoptotic factors and the activation of a cascade of enzymes called caspases.

Caption: Mitochondrial pathway of apoptosis induced by H2TTP-PDT.

The generation of ROS can lead to the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and Bak. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

In Vitro Efficacy of H2TTP-Mediated PDT

The phototoxic effect of H2TTP can be quantified in various cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a photosensitizer. While specific IC50 values for H2TTP are not extensively reported in a comparative manner across multiple cell lines, studies on structurally similar porphyrins provide an indication of their efficacy. For instance, PEG-functionalized meso-tetraphenylporphyrins have shown IC50 values in the low micromolar range in HEp2 cells.

Table 2: Representative Phototoxicity of Porphyrin Derivatives in Cancer Cell Lines

| Compound | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |

| PEG-TPP (1-2 PEG chains) | HEp2 | 1.0 | 2.0 | |

| TEtPP (Irradiated) | MRSA | Not Specified | ~10.2 (69.42 µg/mL) | |

| TEtPP (Irradiated) | P. aeruginosa | Not Specified | ~8.0 (54.71 µg/mL) | |

| Note: TEtPP is 5,10,15,20-tetrakis(4-ethylphenyl)porphyrin, a closely related derivative. |

Key Experimental Protocols

In Vitro Photodynamic Therapy Protocol

A general protocol for assessing the in vitro efficacy of H2TTP is outlined below.

Caption: General workflow for an in vitro PDT experiment.

Cell Viability (MTT) Assay